molecular formula C13H8Cl2N2O B3024845 4-Chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline CAS No. 293737-70-9

4-Chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline

Cat. No.: B3024845
CAS No.: 293737-70-9
M. Wt: 279.12 g/mol
InChI Key: ZVELTGQXALDYDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline (CAS 293737-70-9) is an organic compound with the molecular formula C₁₃H₈Cl₂N₂O and a molecular weight of 279.12 g/mol . This compound serves as a versatile precursor in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antimicrobial agents . Its structure, featuring a benzoxazole core substituted with two chlorine atoms and a reactive aniline group, enhances electrophilicity and provides a site for further derivatization, such as acylation or alkylation, to introduce diverse functional groups . The compound is synthesized via a ring-closure reaction between 2-amino-4-chlorophenol and 4-aminobenzoic acid in polyphosphoric acid (PPA) at 170°C . Research indicates that this compound and its derivatives exhibit significant biological activity. It has been explored as an antimicrobial agent against various bacterial strains, with structural studies suggesting its mechanism may involve the disruption of nucleic acid synthesis, inhibiting essential bacterial processes like replication and transcription . In vitro assays have also demonstrated its potential to inhibit targets like RNA-dependent RNA polymerase (NS5B), pointing to applications in antiviral drug development . A toxicity assessment using human liver microsomes indicated that the compound shows moderate metabolic stability and can inhibit certain cytochrome P450 enzymes, specifically noting significant time-dependent inhibition of CYP3A4 . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O/c14-7-1-4-12-11(5-7)17-13(18-12)9-6-8(16)2-3-10(9)15/h1-6H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVELTGQXALDYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C2=NC3=C(O2)C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352201
Record name 4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293737-70-9
Record name 4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)ANILINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline typically involves the reaction of 2-aminophenol with a suitable aldehyde under reflux conditions in the presence of a catalyst. One method involves using a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) to facilitate the reaction, resulting in high yields of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on factors such as reaction time, temperature, and catalyst efficiency to ensure cost-effectiveness and high yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction Reactions: The benzoxazole ring can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a suitable solvent such as

Biological Activity

4-Chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline is an organic compound with the molecular formula C13H8Cl2N2OC_{13}H_{8}Cl_{2}N_{2}O and a molecular weight of 279.12 g/mol. This compound is characterized by its unique structure, which includes both chloro and benzoxazole moieties, contributing to its biological activity.

PropertyValue
IUPAC NameThis compound
CAS Number293737-70-9
Molecular FormulaC13H8Cl2N2OC_{13}H_{8}Cl_{2}N_{2}O
Molecular Weight279.12 g/mol
SMILESC1=CC(=C(C=C1N)C2=NC3=C(O2)C=CC(=C3)Cl)Cl

Antimicrobial Properties

Recent studies have highlighted the potential of this compound as an antimicrobial agent. Its structural features suggest that it may exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the benzoxazole ring is particularly significant, as compounds with similar structures have been reported to possess antibacterial properties.

Case Study: Antimicrobial Efficacy

In a study investigating novel antimicrobial agents, compounds similar to this compound were tested against Escherichia coli and Staphylococcus aureus. The results indicated that these compounds exhibited significant bactericidal activity, disrupting bacterial cell walls and membranes.

CompoundMinimum Inhibitory Concentration (MIC)
This compound32 µg/mL
Control (Standard Antibiotic)16 µg/mL

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound have also been evaluated in various cell lines. Preliminary findings suggest that while the compound shows promising antimicrobial activity, it does exhibit cytotoxicity at higher concentrations.

Toxicity Assessment

A toxicity assessment conducted using human liver microsomes indicated that the compound has moderate metabolic stability but may lead to potential drug-drug interactions due to its inhibition of certain cytochrome P450 enzymes.

EnzymeIC50 (µM)Remarks
CYP3A40.34Significant time-dependent inhibition observed
CYP1A2>50Minimal interaction

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of nucleic acid synthesis in bacteria. The compound's ability to bind to specific targets within bacterial cells may inhibit essential processes such as replication and transcription.

Research Findings

In vitro assays have demonstrated that the compound can effectively inhibit RNA-dependent RNA polymerase (NS5B), a target for antiviral therapies. This inhibition suggests potential applications in antiviral drug development.

Comparison with Similar Compounds

3-(5-Chloro-1,3-benzoxazol-2-yl)aniline

Molecular Formula : C₁₃H₉ClN₂O
Key Differences : Lacks the 4-chloro substituent on the aniline ring.
Properties :

  • Predicted Collision Cross-Section (CCS): 150.1 Ų for [M+H]⁺, indicating a less bulky structure compared to the target compound .

4-Chloro-3-(trifluoromethyl)aniline

Molecular Formula : C₇H₅ClF₃N
Key Differences : Replaces the benzoxazole group with a trifluoromethyl (-CF₃) substituent.
Properties :

  • Electronic Effects : The -CF₃ group is strongly electron-withdrawing, enhancing the electrophilicity of the aniline ring compared to the benzoxazole-containing analog.
  • Applications : Used in synthesizing urea derivatives (e.g., compound 7 in ), where reactivity with isocyanates is critical .

4-(5-Bromo-1H-1,3-benzodiazol-2-yl)aniline

Molecular Formula : C₁₃H₁₀BrN₃
Key Differences : Substitutes benzoxazole with benzimidazole and bromine at position 4.
Properties :

  • Hydrogen Bonding : The benzimidazole core (two nitrogen atoms) offers enhanced hydrogen-bonding capacity versus benzoxazole’s oxygen-nitrogen system.
  • Biological Relevance : Benzimidazole derivatives are prominent in antiviral and anticancer drug design, suggesting divergent therapeutic applications compared to benzoxazole analogs .

Key Observations :

  • Lipophilicity: The dual chloro substituents in the target compound increase LogP (3.8 vs. 3.2 for the non-4-Cl analog), favoring membrane permeability but risking higher metabolic clearance .
  • Polar Surface Area (PSA) : Benzoxazole derivatives share similar PSA values (~52 Ų), while benzimidazole analogs (e.g., 64.6 Ų) exhibit higher polarity, affecting solubility and blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.